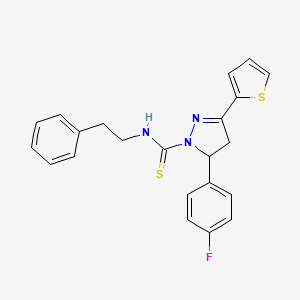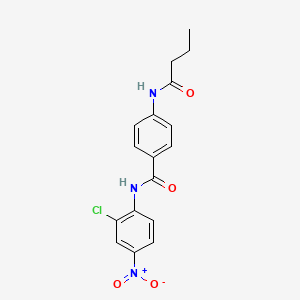![molecular formula C15H18FNO3 B4106032 2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4106032.png)
2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
描述
2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as FMOC-Lys(Boc)-OH, is a chemical compound widely used in scientific research. It is a derivative of lysine, an essential amino acid that plays a vital role in protein synthesis and metabolism. FMOC-Lys(Boc)-OH is commonly used as a building block in peptide synthesis, as well as a protective group for lysine residues in peptides and proteins.
作用机制
The mechanism of action of 2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH is related to its chemical structure. The FMOC group provides a hydrophobic protective layer around the lysine side chain, preventing unwanted interactions with other amino acids during peptide synthesis. The Boc group protects the amino group of lysine from unwanted reactions during peptide synthesis. The protective groups can be removed selectively under specific conditions, allowing for the synthesis of complex peptides and proteins.
Biochemical and Physiological Effects:
2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH has no significant biochemical or physiological effects on its own. However, it can be used to synthesize peptides and proteins with specific biochemical and physiological properties, such as enzyme inhibitors, receptor agonists, and antagonists.
实验室实验的优点和局限性
The main advantages of using 2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH in lab experiments are its high purity, stability, and compatibility with SPPS. It is also easy to remove the protective groups under specific conditions, allowing for the synthesis of complex peptides and proteins. However, the synthesis of 2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH and its derivatives can be time-consuming and expensive, and the removal of the protective groups can be challenging in some cases.
未来方向
2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH and its derivatives have many potential applications in scientific research, particularly in the development of new drugs and therapies. Some possible future directions include the synthesis of novel peptides and proteins with specific biochemical and physiological properties, the development of new labeling agents for mass spectrometry analysis, and the optimization of SPPS methods for the synthesis of complex peptides and proteins.
Conclusion:
2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH is a widely used chemical compound in scientific research, particularly in the synthesis of peptides and proteins. Its unique chemical structure and protective groups make it an essential building block for the development of new drugs and therapies. Despite its limitations, 2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH and its derivatives have many potential applications in the future, and further research in this area is essential for the advancement of scientific knowledge and the development of new treatments for various diseases.
科学研究应用
2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH has a wide range of applications in scientific research. It is commonly used as a building block in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is also used as a protective group for lysine residues in peptides and proteins, as well as a labeling agent for mass spectrometry analysis.
属性
IUPAC Name |
2-[(3-fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h4,7-8,10-11H,2-3,5-6H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGRGRXDFQZCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4105949.png)
![5-[5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B4105978.png)

![ethyl (2-{[2-(4-methoxyphenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4105988.png)
![3-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4105990.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B4105999.png)
![2-{5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4106002.png)
![6-[(3,5-dimethyl-1-piperidinyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4106006.png)
![5-(2,4-dichlorophenyl)-7-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4106018.png)
![1-(4-methylphenyl)-4-{4-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1-piperazinyl}phthalazine](/img/structure/B4106025.png)

![3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B4106037.png)
